Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol
Overview
Description
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol is a compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of a boron atom bonded to carbon. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Scientific Research Applications
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of this compound is likely a protein or enzyme involved in a specific biological process. Unfortunately, I couldn’t find specific information on the exact target for this particular compound. However, boronic acids are known to interact with various proteins, including proteasomes and kinases .
- The compound may inhibit enzymatic activity by binding to the active site of a target protein. For example, proteasome inhibitors based on boronic acids have been developed for cancer therapy .
Target of Action
Mode of Action
Preparation Methods
The synthesis of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol typically involves the reaction of 3-(1-pyrrolidinylmethyl)phenylboronic acid with hydrochloric acid in the presence of propan-2-ol. The reaction conditions often include controlled temperature and pH to ensure the stability and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or borates.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Comparison with Similar Compounds
Similar compounds to boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol include:
Phenylboronic acid: Used in similar coupling reactions but lacks the pyrrolidinylmethyl group, which can influence reactivity and selectivity.
3-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of a pyrrolidinylmethyl group, leading to different reactivity patterns.
2-Thienylboronic acid: Contains a thiophene ring, which can provide different electronic properties and reactivity.
The uniqueness of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol lies in its specific structure, which imparts distinct reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.C3H8O.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;1-3(2)4;/h3-5,8,14-15H,1-2,6-7,9H2;3-4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCOMWJHXBWLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O.CC(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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